1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine
Overview
Description
1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine is a heterocyclic compound that features both thiophene and pyridine rings. Thiophene is a five-membered ring containing sulfur, while pyridine is a six-membered ring containing nitrogen.
Preparation Methods
The synthesis of 1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine typically involves the condensation of 2-picolylamine with 5-methylthiophene-2-carboxaldehyde. This reaction forms a Schiff base, which is then reduced to yield the desired methanamine derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium borohydride for the reduction step .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactors and more efficient purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to active sites on proteins, potentially inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine can be compared to other heterocyclic compounds like:
Pyrrolidine derivatives: These compounds also feature nitrogen-containing rings and are used in drug discovery for their biological activity.
Indole derivatives: Indole compounds have a similar aromatic structure and are known for their diverse biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are widely studied for their electronic properties and medicinal applications.
The uniqueness of this compound lies in its combination of thiophene and pyridine rings, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
[5-(5-methylthiophen-2-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-2-3-11(14-8)10-4-9(5-12)6-13-7-10/h2-4,6-7H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNJJHJPGXLDHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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